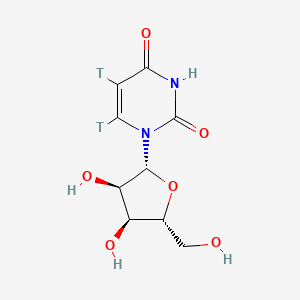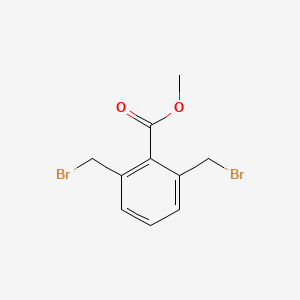
Benzoic acid, 2,6-bis(bromomethyl)-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 2,6-bis(bromomethyl)-, methyl ester is an organic compound with the molecular formula C10H10Br2O2. It is a derivative of benzoic acid, where two bromomethyl groups are attached to the 2 and 6 positions of the benzene ring, and the carboxylic acid group is esterified with a methyl group
Métodos De Preparación
The synthesis of benzoic acid, 2,6-bis(bromomethyl)-, methyl ester typically involves the bromination of methyl benzoate followed by further functionalization. One common method includes the bromination of methyl benzoate using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 6 positions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Benzoic acid, 2,6-bis(bromomethyl)-, methyl ester undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl groups can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The bromomethyl groups can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Benzoic acid, 2,6-bis(bromomethyl)-, methyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active compounds, including enzyme inhibitors and receptor modulators.
Medicine: It is investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mecanismo De Acción
The mechanism of action of benzoic acid, 2,6-bis(bromomethyl)-, methyl ester involves its interaction with molecular targets through its functional groups. The bromomethyl groups can participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. The ester group can undergo hydrolysis to release benzoic acid, which can further interact with biological pathways. The specific molecular targets and pathways involved depend on the context of its application, such as enzyme inhibition or receptor modulation .
Comparación Con Compuestos Similares
Benzoic acid, 2,6-bis(bromomethyl)-, methyl ester can be compared with other similar compounds, such as:
Benzoic acid, 2,6-bis(methoxymethyl)-, methyl ester: This compound has methoxymethyl groups instead of bromomethyl groups, leading to different reactivity and applications.
Benzoic acid, 2,6-dimethyl-, methyl ester: This compound has methyl groups instead of bromomethyl groups, resulting in different chemical properties and uses.
The uniqueness of this compound lies in its bromomethyl groups, which provide specific reactivity and potential for diverse applications in various fields.
Propiedades
Número CAS |
56263-51-5 |
|---|---|
Fórmula molecular |
C10H10Br2O2 |
Peso molecular |
321.99 g/mol |
Nombre IUPAC |
methyl 2,6-bis(bromomethyl)benzoate |
InChI |
InChI=1S/C10H10Br2O2/c1-14-10(13)9-7(5-11)3-2-4-8(9)6-12/h2-4H,5-6H2,1H3 |
Clave InChI |
LESPRDFKPBRKDV-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C=CC=C1CBr)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


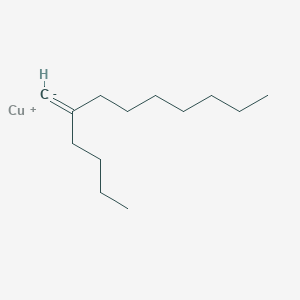
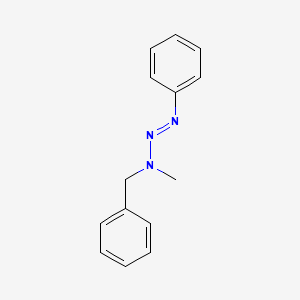
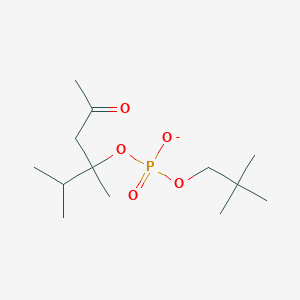
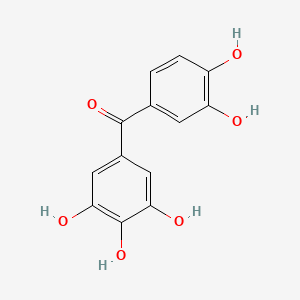
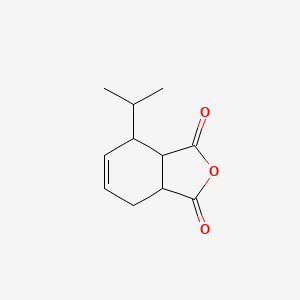



![2-[(2-Nitrophenyl)sulfanyl]-1-(triphenylstannyl)ethyl thiocyanate](/img/structure/B14628646.png)



